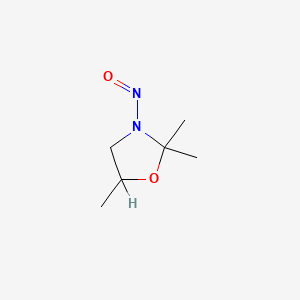
T6CD4C8ZX8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea, identified by the Unique Ingredient Identifier T6CD4C8ZX8, is a compound with significant potential in various scientific fields. It is characterized by its molecular formula C15H17N3O3S and a molecular weight of 319.379 g/mol .
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea involves several steps. One common method includes the reaction of 4-sulfamoylphenyl ethylamine with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product .
Analyse Des Réactions Chimiques
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea involves its interaction with specific molecular targets. It inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH regulation in cancer cells, leading to their apoptosis .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea can be compared with other sulfonamide derivatives:
N-(2,2,2-Trichloro-1-(3-(4-sulfamoylphenyl)-thioureido)-ethyl)-isobutyramide: This compound also exhibits enzyme inhibition properties but has a different molecular structure and targets.
N-Substituted sulfonyl amides: These compounds share similar biological activities, such as enzyme inhibition and anticancer properties, but differ in their chemical structure and specific applications.
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea stands out due to its specific inhibition of carbonic anhydrase IX, making it a unique candidate for targeted cancer therapy .
Propriétés
Numéro CAS |
10080-04-3 |
|---|---|
Formule moléculaire |
C15H17N3O3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea |
InChI |
InChI=1S/C15H17N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,20,21)(H2,17,18,19) |
Clé InChI |
CQMWNAHSFVPGJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















